molecular formula C14H10ClNO2S B8032256 3-chloro-1-(phenylsulfonyl)-1H-indole CAS No. 108665-94-7

3-chloro-1-(phenylsulfonyl)-1H-indole

Cat. No.: B8032256
CAS No.: 108665-94-7
M. Wt: 291.8 g/mol
InChI Key: UPPRTLFSJHQURM-UHFFFAOYSA-N
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Description

1H-Indole, 3-chloro-1-(phenylsulfonyl)- is a synthetic organic compound belonging to the indole family Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indole, 3-chloro-1-(phenylsulfonyl)- can be synthesized through several methods. One common approach involves the chlorination of 1H-indole followed by sulfonylation. The reaction typically starts with the chlorination of 1H-indole using thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chloro group at the 3-position. The resulting 3-chloro-1H-indole is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield the final product.

Industrial Production Methods: Industrial production of 3-chloro-1-(phenylsulfonyl)-1H-indole follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1H-Indole, 3-chloro-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfinyl or thiol derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution: Products include 3-amino-1-(phenylsulfonyl)-1H-indole, 3-thio-1-(phenylsulfonyl)-1H-indole.

    Oxidation: Products include 3-chloro-1-(phenylsulfonyl)-1H-indole sulfone.

    Reduction: Products include this compound sulfinyl derivatives.

Scientific Research Applications

1H-Indole, 3-chloro-1-(phenylsulfonyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-1-(phenylsulfonyl)-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The phenylsulfonyl group can enhance binding affinity and specificity, while the chloro group can influence the compound’s reactivity and stability. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

  • 1H-Indole, 3-chloro-1-(methylsulfonyl)-
  • 1H-Indole, 3-bromo-1-(phenylsulfonyl)-
  • 1H-Indole, 3-chloro-1-(tosyl)-

Comparison: 1H-Indole, 3-chloro-1-(phenylsulfonyl)- is unique due to the presence of both a chloro and a phenylsulfonyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it may exhibit different biological activities and synthetic utility, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(benzenesulfonyl)-3-chloroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPRTLFSJHQURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348860
Record name 1H-indole, 3-chloro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108665-94-7
Record name 1H-indole, 3-chloro-1-(phenylsulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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